n-Fluoropentachloropyridinium triflate

Vue d'ensemble

Description

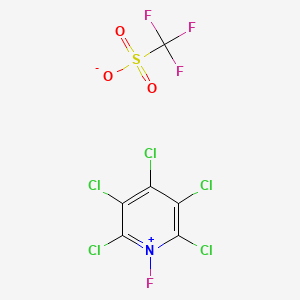

n-Fluoropentachloropyridinium triflate: is an organofluorine compound with the chemical formula [C5H5NF]O3SCF3. It is a white solid with low solubility in polar organic solvents and is primarily used as an electrophilic fluorinating agent . This compound is a salt, consisting of the n-fluoropentachloropyridinium cation ([C5H5NF]+) and the triflate anion (CF3SO3−) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of n-fluoropentachloropyridinium triflate typically involves the reaction of pyridines with molecular fluorine (F2) diluted with nitrogen in acetonitrile at low temperatures . The resulting n-fluoropyridinium fluoride undergoes a counter-anion exchange reaction with a non-nucleophilic anion such as triflate (CF3SO3−) to form the stable this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful handling of fluorine gas and maintaining low temperatures to ensure the stability and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: n-Fluoropentachloropyridinium triflate primarily undergoes electrophilic fluorination reactions. It can also act as a one-electron oxidant .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophilic substrates that can undergo fluorination. The reactions are typically carried out in polar organic solvents under controlled temperatures to ensure high yields and purity .

Major Products: The major products formed from reactions involving this compound are fluorinated organic compounds. These products are valuable in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals .

Applications De Recherche Scientifique

N-Fluoropyridinium triflate is an organofluorine compound used as an electrophilic fluorinating agent and as a one-electron oxidant . It exists as a salt composed of the N-fluoropyridinium cation and the triflate anion .

Electrophilic Fluorination

N-Fluoropyridinium triflate and its derivatives are employed as fluorinating agents because they are stable cationic reagents . These reagents possess either electron-donating or electron-withdrawing substituents on the pyridinium nuclei, and are easy to handle with wide application . N-Fluoropyridinium salts can be used to fluorinate a variety of nucleophilic organic compounds, including aromatics, carbanions, active methylene compounds, olefins, silyl enol ethers, vinyl acetates, and sulfides, under mild conditions and with high selectivity and yields . Reactions can be performed using standard glassware in normal laboratory conditions without specialized training .

Fluorination power is affected by the electron density at the nitrogen, which is controlled by the electronic nature of the substituents . The fluorinating power increases with the electron-withdrawing nature of the substituents . For example, N-fluoropentachloropyridinium triflate requires only room temperature within 0.1 hours for a successful reaction to fluorinate phenol, whereas 2,4,6-triMe requires heating at 100 °C in a haloalkane solvent for 24 h . Less reactive substrates can be fluorinated with more powerful reagents, and reactive substrates can be fluorinated with less powerful reagents, a process which minimizes side reactions .

Umemoto et al. examined mainly five kinds of N-fluoropyridinium salts and found them to be useful fluorinating agents due to their availability . The five kinds of N-fluoropyridinium salts include 2,4,6-triMe, unsubstituted, 3,5-diCl, 2,6-diCl and pentachloro .

Reaction with Alkenes

Umemoto et al. studied the reactions of alkenes with this compound .

Mécanisme D'action

n-Fluoropentachloropyridinium triflate exerts its effects through electrophilic fluorination, where it acts as a source of “F+” (fluorine cation). The n-fluoropentachloropyridinium cation is highly electrophilic and can transfer the fluorine atom to nucleophilic substrates . This process involves the formation of a transient intermediate, which then releases the fluorinated product .

Comparaison Avec Des Composés Similaires

Selectfluor: Another n-fluorinated salt used as an electrophilic fluorinating agent.

n-Fluoropyridinium-2-sulfonates: These compounds are also used for electrophilic fluorination but have different reactivity profiles.

n,n’-Difluorobipyridinium salts: These are highly reactive electrophilic fluorinating agents with high effective fluorine contents.

Uniqueness: n-Fluoropentachloropyridinium triflate is unique due to its stability, ease of handling, and high reactivity. Its ability to act as both an electrophilic fluorinating agent and a one-electron oxidant sets it apart from other similar compounds .

Activité Biologique

n-Fluoropentachloropyridinium triflate is a compound of significant interest in the field of synthetic chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridinium ring substituted with fluorine and chlorinated groups. The triflate moiety enhances its reactivity, making it a potent electrophile in various chemical reactions.

Molecular Formula:

- C₅Cl₅FNO₃S

Molecular Weight:

- Approximately 305.5 g/mol

Synthesis of this compound

The synthesis generally involves the reaction of pentachloropyridine with fluorinating agents such as N-fluoropyridinium salts. The process can be optimized for yield and purity, often employing methods such as solvent extraction or chromatographic techniques to isolate the desired product.

The biological activity of this compound is primarily attributed to its ability to act as a fluorinating agent. This property allows it to participate in various biochemical processes, including:

- Fluorination of organic substrates : This can lead to enhanced metabolic stability and bioactivity of pharmaceutical compounds.

- Interaction with biological macromolecules : The compound may interact with proteins and nucleic acids, potentially altering their function.

Case Studies

Several studies have explored the biological implications of this compound:

- Fluorination of Phenolic Compounds :

- Antimicrobial Activity :

- Cytotoxic Effects :

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2,3,4,5,6-pentachloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl5FN.CHF3O3S/c6-1-2(7)4(9)12(11)5(10)3(1)8;2-1(3,4)8(5,6)7/h;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFUZJVNPWXHOH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=[N+](C(=C1Cl)Cl)F)Cl)Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.